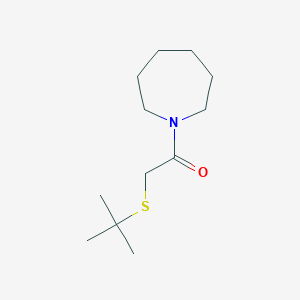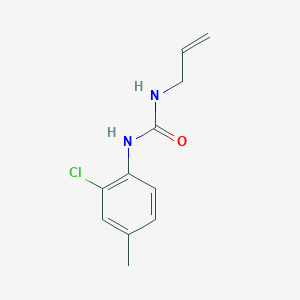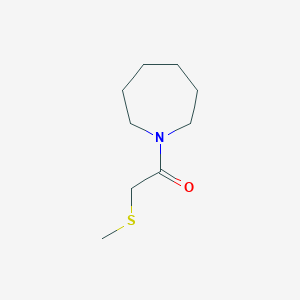
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system and has been studied for its potential use in the treatment of a variety of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the inhibition of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a neurotransmitter that plays a role in the regulation of inflammation and pain sensitivity. By inhibiting adenosine kinase, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone increases the levels of adenosine in the central nervous system, leading to a reduction in inflammation and pain sensitivity.
Biochemical and Physiological Effects
In addition to its effects on inflammation and pain sensitivity, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have a variety of other biochemical and physiological effects. For example, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of dopamine in the brain, leading to a reduction in drug-seeking behavior. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of GABA, a neurotransmitter that plays a role in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its specificity for adenosine kinase. This specificity allows for the selective inhibition of adenosine kinase without affecting other enzymes or neurotransmitters. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have low toxicity in animal models, making it a promising candidate for further development.
One of the limitations of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its poor solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, the effects of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are a variety of future directions for research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. One potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of multiple sclerosis. Animal models have shown promising results, and further research is needed to determine its efficacy in humans.
Another potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of neuropathic pain. Animal models have shown that 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone can reduce pain sensitivity, and further research is needed to determine its potential as a pain medication.
Finally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have potential as a treatment for drug addiction. Further research is needed to determine its efficacy in humans and to explore its potential as a treatment for other types of addiction.
Conclusion
In conclusion, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for adenosine kinase and low toxicity make it a promising candidate for further development. Future research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has the potential to lead to new treatments for a variety of neurological disorders.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the reaction of 2-tert-butylsulfonyl ethanethiol with 6-bromohexan-1-amine in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. The synthesis of this compound has been extensively studied and optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been studied for its potential use in the treatment of a variety of neurological disorders, including multiple sclerosis, neuropathic pain, and drug addiction. In animal models, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce inflammation in the central nervous system and decrease pain sensitivity. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-tert-butylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15-10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIZRMBJLOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)


![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)